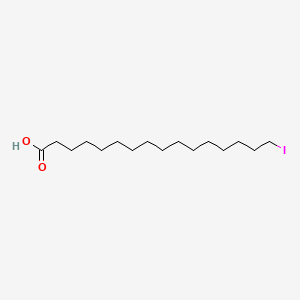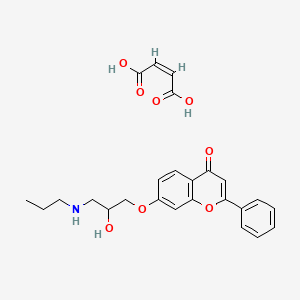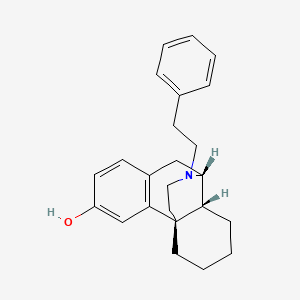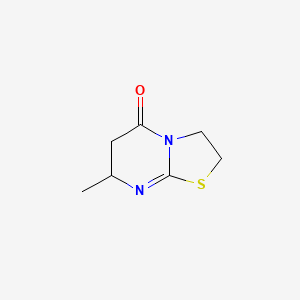
16-Iodohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Iodohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of an iodine atom at the 16th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Iodohexadecanoic acid typically involves the iodination of hexadecanoic acid. One common method includes the reaction of hexadecanoic acid with iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
16-Iodohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 16-hydroxyhexadecanoic acid or 16-aminohexadecanoic acid.
Oxidation: Formation of 16-oxohexadecanoic acid.
Reduction: Formation of 16-hydroxyhexadecanoic acid.
Aplicaciones Científicas De Investigación
16-Iodohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated fatty acids and derivatives.
Biology: Employed in studies of fatty acid metabolism and transport in biological systems.
Medicine: Utilized as a radiolabeled tracer in nuclear medicine for imaging and diagnostic purposes, particularly in myocardial metabolism studies
Industry: Applied in the development of specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 16-Iodohexadecanoic acid involves its incorporation into metabolic pathways of fatty acids. In biological systems, it is taken up by cells and undergoes beta-oxidation, releasing iodine ions. These ions can be detected and measured, providing insights into fatty acid metabolism and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
15-p-Iodophenylpentadecanoic acid: Another iodinated fatty acid used in similar applications.
16-Fluorohexadecanoic acid: A fluorinated analog with similar metabolic properties.
Uniqueness
16-Iodohexadecanoic acid is unique due to its specific iodine substitution, which provides distinct radiolabeling properties. This makes it particularly useful in nuclear medicine for imaging and diagnostic purposes, offering advantages over other similar compounds in terms of sensitivity and specificity .
Propiedades
Número CAS |
78774-43-3 |
|---|---|
Fórmula molecular |
C16H31IO2 |
Peso molecular |
382.32 g/mol |
Nombre IUPAC |
16-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
Clave InChI |
RNTWMPKPEATMJA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCC(=O)O)CCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)

![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)
![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)







